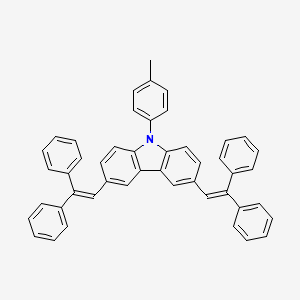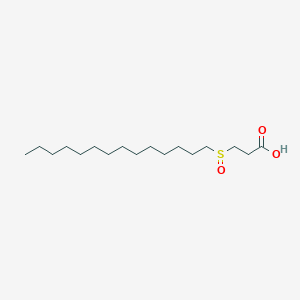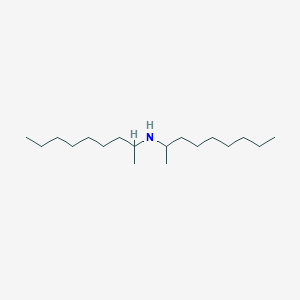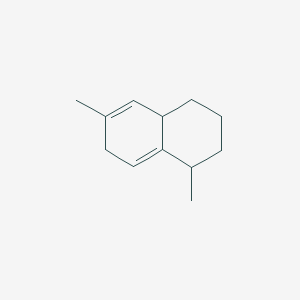![molecular formula C14H13N5O2 B12564111 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 144407-09-0](/img/structure/B12564111.png)
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinylidene group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
作用機序
The mechanism of action of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial enzymes .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound known for its anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: A broader class of compounds with diverse applications in medicinal chemistry.
Uniqueness
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one stands out due to its unique hydrazinylidene and hydroxycyclohexa-dienone moieties, which contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
144407-09-0 |
|---|---|
分子式 |
C14H13N5O2 |
分子量 |
283.29 g/mol |
IUPAC名 |
4-[(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13N5O2/c1-7-5-8(2)15-13-12(7)14(19-17-13)18-16-10-4-3-9(20)6-11(10)21/h3-6,20-21H,1-2H3,(H,15,17,19) |
InChIキー |
OWDBZYYKZOQEAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=NNC(=C12)N=NC3=C(C=C(C=C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)






![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)

![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
